molecular formula C21H27N3O7 B11154659 N~6~-carbamoyl-N~2~-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine

N~6~-carbamoyl-N~2~-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-lysine

Cat. No.: B11154659
M. Wt: 433.5 g/mol
InChI Key: RCUBXHXUESUAKV-OAHLLOKOSA-N
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Description

6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID is a complex organic compound that features a chromenone moiety, an acetamido group, and a carbamoylamino group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID typically involves multi-step organic reactions. The starting materials might include chromenone derivatives, amino acids, and various protecting groups to ensure selective reactions.

  • Step 1: Synthesis of Chromenone Derivative

    • Reactants: 7-methoxy-4,8-dimethyl-2H-chromen-2-one
    • Conditions: Acidic or basic catalysis, appropriate solvents
  • Step 2: Formation of Acetamido Intermediate

    • Reactants: Chromenone derivative, acetic anhydride, or acetyl chloride
    • Conditions: Mild heating, inert atmosphere
  • Step 3: Coupling with Amino Acid

    • Reactants: Acetamido intermediate, protected amino acid
    • Conditions: Coupling agents like EDCI or DCC, solvents like DMF or DCM
  • Step 4: Deprotection and Final Coupling

    • Reactants: Protected intermediate, carbamoyl chloride
    • Conditions: Deprotection under acidic or basic conditions, final coupling under mild conditions

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, including the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4, CrO3, or H2O2

    Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation Products: Oxidized chromenone derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Substituted chromenone derivatives

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds:

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-4,8-dimethyl-2H-chromen-2-one: A simpler chromenone derivative.

    N-Acetyl-L-lysine: An amino acid derivative with an acetamido group.

    Carbamoyl Chloride Derivatives: Compounds with similar carbamoylamino groups.

Uniqueness

6-(CARBAMOYLAMINO)-2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]HEXANOIC ACID is unique due to its combination of a chromenone moiety, an acetamido group, and a carbamoylamino group, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C21H27N3O7

Molecular Weight

433.5 g/mol

IUPAC Name

(2R)-6-(carbamoylamino)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C21H27N3O7/c1-11-13-7-8-16(30-3)12(2)18(13)31-20(28)14(11)10-17(25)24-15(19(26)27)6-4-5-9-23-21(22)29/h7-8,15H,4-6,9-10H2,1-3H3,(H,24,25)(H,26,27)(H3,22,23,29)/t15-/m1/s1

InChI Key

RCUBXHXUESUAKV-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N[C@H](CCCCNC(=O)N)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC(CCCCNC(=O)N)C(=O)O

Origin of Product

United States

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